1-Bromo-3-(2-(methylthio)phenyl)propan-2-one
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Overview
Description
1-Bromo-3-(2-(methylthio)phenyl)propan-2-one is an organic compound with the molecular formula C10H11BrOS. It is a brominated ketone with a methylthio group attached to the phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-3-(2-(methylthio)phenyl)propan-2-one can be synthesized through several methods. One common approach involves the bromination of 3-(2-(methylthio)phenyl)propan-2-one using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is typically carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions can lead to large-scale production of this compound .
Chemical Reactions Analysis
Types of Reactions
1-Bromo-3-(2-(methylthio)phenyl)propan-2-one undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in solvents like ethanol or dimethylformamide (DMF).
Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran (THF).
Major Products Formed
Nucleophilic substitution: Formation of substituted derivatives such as 3-(2-(methylthio)phenyl)propan-2-amine.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of 1-bromo-3-(2-(methylthio)phenyl)propan-2-ol.
Scientific Research Applications
1-Bromo-3-(2-(methylthio)phenyl)propan-2-one has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds with therapeutic properties.
Material Science: Utilized in the preparation of functionalized materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Bromo-3-(2-(methylthio)phenyl)propan-2-one involves its reactivity towards nucleophiles and electrophiles. The bromine atom acts as a leaving group in substitution reactions, while the carbonyl group can participate in various addition and reduction reactions. The methylthio group can undergo oxidation, leading to the formation of sulfoxides or sulfones .
Comparison with Similar Compounds
Similar Compounds
1-Bromo-3-(2-methoxyphenyl)propan-2-one: Similar structure but with a methoxy group instead of a methylthio group.
1-Bromo-3-(2-bromo-3-(methylthio)phenyl)propan-2-one: Contains an additional bromine atom on the phenyl ring.
Uniqueness
1-Bromo-3-(2-(methylthio)phenyl)propan-2-one is unique due to the presence of the methylthio group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in specific synthetic applications and research studies .
Properties
Molecular Formula |
C10H11BrOS |
---|---|
Molecular Weight |
259.16 g/mol |
IUPAC Name |
1-bromo-3-(2-methylsulfanylphenyl)propan-2-one |
InChI |
InChI=1S/C10H11BrOS/c1-13-10-5-3-2-4-8(10)6-9(12)7-11/h2-5H,6-7H2,1H3 |
InChI Key |
VDLHSPCOWAZROX-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=CC=C1CC(=O)CBr |
Origin of Product |
United States |
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